molecular formula C4H9BrO B1268092 1-Bromo-3-methoxypropane CAS No. 36865-41-5

1-Bromo-3-methoxypropane

Cat. No.: B1268092
CAS No.: 36865-41-5
M. Wt: 153.02 g/mol
InChI Key: CEVMYGZHEJSOHZ-UHFFFAOYSA-N
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Preparation Methods

1-Bromo-3-methoxypropane can be synthesized through several methods. One common synthetic route involves the reaction of 3-methoxypropanol with hydrobromic acid (HBr) in the presence of a dehydrating agent such as sulfuric acid (H2SO4). The reaction proceeds as follows:

CH3OCH2CH2CH2OH+HBrCH3OCH2CH2CH2Br+H2O\text{CH}_3\text{OCH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{HBr} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{CH}_2\text{Br} + \text{H}_2\text{O} CH3​OCH2​CH2​CH2​OH+HBr→CH3​OCH2​CH2​CH2​Br+H2​O

Industrial production methods typically involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Bromo-3-methoxypropane undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: It reacts with nucleophiles such as sodium methoxide (NaOCH3) to form ethers.

    Grignard Reactions: It can react with magnesium in dry ether to form a Grignard reagent, which is useful in forming carbon-carbon bonds.

    Reduction Reactions: It can be reduced to 3-methoxypropane using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include strong bases, dry solvents, and controlled temperatures . Major products formed from these reactions include ethers, alcohols, and various carbon-carbon bonded compounds.

Scientific Research Applications

1-Bromo-3-methoxypropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-methoxypropane primarily involves its role as an alkylating agent. It can transfer its bromine atom to nucleophiles, forming new carbon-nucleophile bonds. This process is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

1-Bromo-3-methoxypropane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific carbon chain length and functional group positioning, which makes it suitable for certain reactions and applications that other similar compounds may not be as effective for.

Properties

IUPAC Name

1-bromo-3-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c1-6-4-2-3-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVMYGZHEJSOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335324
Record name 1-Bromo-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36865-41-5
Record name 1-Bromo-3-methoxypropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36865-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there any other similar compounds used in this research that serve the same purpose as 1-bromo-3-methoxypropane?

A2: Yes, the researchers also employed 1-bromo-2-methoxyethane as an alkylating agent []. This compound reacts similarly to this compound, yielding a different carboranyl thioether with a shorter linker chain. This highlights the possibility of modifying the length of the linker chain in the final nickelacarborane complex by selecting different alkylating agents.

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